molecular formula C11H9N3O3 B5792226 (2-Methyl-5-nitroimidazol-1-yl)-phenylmethanone

(2-Methyl-5-nitroimidazol-1-yl)-phenylmethanone

Cat. No.: B5792226
M. Wt: 231.21 g/mol
InChI Key: QZGOGWXRZBFZSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methyl-5-nitroimidazol-1-yl)-phenylmethanone is a chemical compound that belongs to the class of nitroimidazole derivatives. These compounds are known for their antimicrobial properties and are widely used in the treatment of infections caused by anaerobic bacteria and protozoa. The presence of the nitro group in the imidazole ring is crucial for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid for the nitration process

Industrial Production Methods

In industrial settings, the production of (2-Methyl-5-nitroimidazol-1-yl)-phenylmethanone is carried out in large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and pH levels to optimize the reaction and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-5-nitroimidazol-1-yl)-phenylmethanone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or hydroxylamine derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The imidazole ring can undergo substitution reactions where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions include nitroso derivatives, hydroxylamine derivatives, and substituted imidazole compounds, each with distinct chemical and biological properties.

Scientific Research Applications

(2-Methyl-5-nitroimidazol-1-yl)-phenylmethanone has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its antimicrobial properties and its effects on various biological pathways.

    Medicine: Investigated for its potential use in the treatment of infections caused by anaerobic bacteria and protozoa.

    Industry: Utilized in the development of new antimicrobial agents and in the formulation of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2-Methyl-5-nitroimidazol-1-yl)-phenylmethanone involves the reduction of the nitro group to form reactive intermediates that can damage the DNA of microorganisms. This leads to the inhibition of nucleic acid synthesis and ultimately results in the death of the microbial cells. The compound targets specific enzymes and pathways involved in DNA replication and repair.

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: Another nitroimidazole derivative with similar antimicrobial properties.

    Tinidazole: Known for its effectiveness against protozoal infections.

    Secnidazole: Used in the treatment of bacterial vaginosis.

Uniqueness

(2-Methyl-5-nitroimidazol-1-yl)-phenylmethanone is unique due to its specific structural features that confer distinct biological activity. The presence of the phenylmethanone group enhances its lipophilicity, allowing better penetration into microbial cells. Additionally, its specific substitution pattern on the imidazole ring provides a unique mechanism of action compared to other nitroimidazole derivatives.

Properties

IUPAC Name

(2-methyl-5-nitroimidazol-1-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3/c1-8-12-7-10(14(16)17)13(8)11(15)9-5-3-2-4-6-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZGOGWXRZBFZSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1C(=O)C2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.